molecular formula C15H26N4O3 B7016523 tert-butyl 2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]morpholine-4-carboxylate

tert-butyl 2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]morpholine-4-carboxylate

Cat. No.: B7016523
M. Wt: 310.39 g/mol
InChI Key: HSRNKPYPRYDLBS-UHFFFAOYSA-N
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Description

tert-Butyl 2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]morpholine-4-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrazole moiety, and a tert-butyl ester group, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

tert-butyl 2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-11(16-9-12-5-6-17-18-12)13-10-19(7-8-21-13)14(20)22-15(2,3)4/h5-6,11,13,16H,7-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRNKPYPRYDLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C(=O)OC(C)(C)C)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1H-pyrazol-5-ylmethylamine from 1H-pyrazole-5-carboxylic acid through a series of reactions including esterification, reduction, and amination.

    Morpholine Ring Formation: The morpholine ring is introduced via a nucleophilic substitution reaction involving ethylene oxide and an appropriate amine.

    Coupling Reaction: The pyrazole derivative is then coupled with the morpholine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    tert-Butyl Ester Formation: Finally, the tert-butyl ester group is introduced through esterification using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butyl ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-[1-(1H-pyrazol-4-ylmethylamino)ethyl]morpholine-4-carboxylate
  • tert-Butyl 2-[1-(1H-pyrazol-3-ylmethylamino)ethyl]morpholine-4-carboxylate
  • tert-Butyl 2-[1-(1H-pyrazol-1-ylmethylamino)ethyl]morpholine-4-carboxylate

Uniqueness

The unique positioning of the pyrazole moiety in tert-butyl 2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]morpholine-4-carboxylate distinguishes it from similar compounds. This specific arrangement can lead to different reactivity and interaction profiles, making it particularly valuable for certain applications.

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